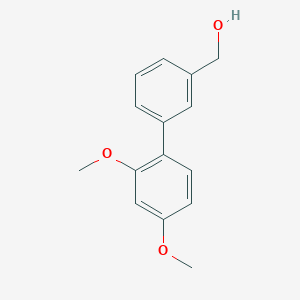
3-(2,4-Dimethoxyphenyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)benzyl alcohol is an organic compound with the molecular formula C15H16O3 It is characterized by the presence of two methoxy groups attached to the benzene ring and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 3-(2,4-Dimethoxyphenyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding benzaldehyde using palladium on carbon (Pd/C) as a catalyst. This method offers high yield and selectivity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-(2,4-Dimethoxyphenyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to 3-(2,4-Dimethoxyphenyl)methanol using strong reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions
Major Products Formed
Oxidation: 3-(2,4-Dimethoxyphenyl)benzaldehyde.
Reduction: 3-(2,4-Dimethoxyphenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2,4-Dimethoxyphenyl)benzyl alcohol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of methoxy groups, which can donate electrons to neutralize free radicals. Additionally, its antimicrobial properties may result from its ability to disrupt microbial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxybenzyl alcohol
- 3,4-Dimethoxybenzyl alcohol
- 2,4-Dimethoxyphenylmethanol
Uniqueness
3-(2,4-Dimethoxyphenyl)benzyl alcohol is unique due to the specific positioning of the methoxy groups and the benzyl alcohol moiety, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
885963-78-0 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
[3-(2,4-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-6-7-14(15(9-13)18-2)12-5-3-4-11(8-12)10-16/h3-9,16H,10H2,1-2H3 |
Clé InChI |
YSPUZXKVZBOWMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)
![7-(Tert-butoxycarbonyl)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12989534.png)
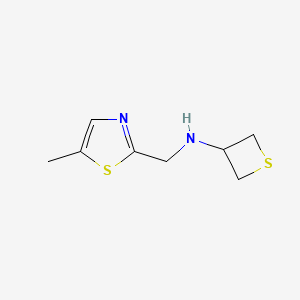
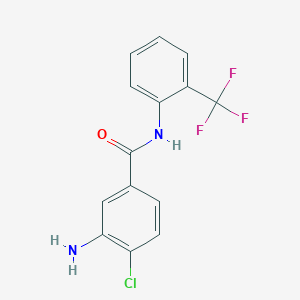

![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
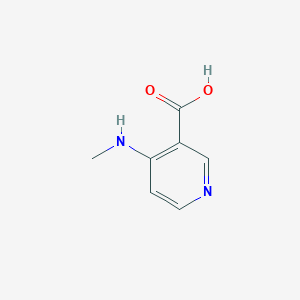
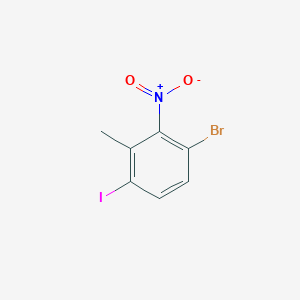
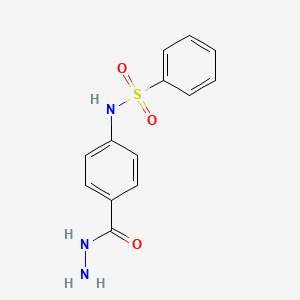

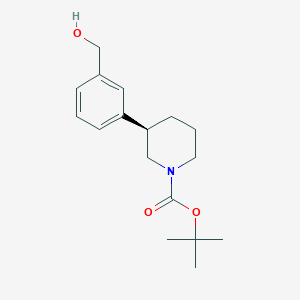
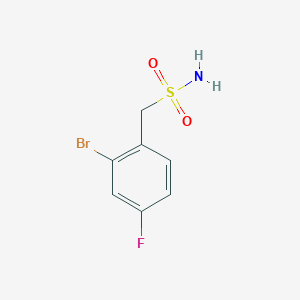
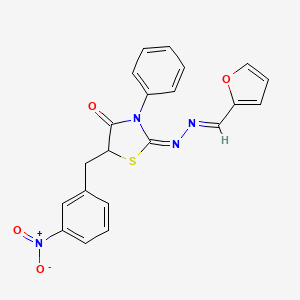
![2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid](/img/structure/B12989597.png)
